

An In-Depth Technical Guide to the Spectroscopic Data of Pentachloroethane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **pentachloroethane** (C₂HCl₅), a compound of interest in various chemical and pharmaceutical research contexts. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for ease of comparison and analysis. Detailed experimental protocols are also provided to ensure reproducibility and methodological understanding.

Spectroscopic Data Summary

The empirical formula for **pentachloroethane** is C₂HCl₅, with a molecular weight of approximately 202.3 g/mol . Its structure consists of a two-carbon ethane backbone with five chlorine substituents and one hydrogen atom. This structure gives rise to characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Data

The proton NMR spectrum of **pentachloroethane** is characterized by a single signal, as there is only one proton in the molecule.



Chemical Shift (δ) ppm	Multiplicity
~6.09	Singlet

Table 1: ¹H NMR Spectroscopic Data for **Pentachloroethane**. The chemical shift is referenced to tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Data

The carbon-13 NMR spectrum of **pentachloroethane** displays two distinct signals, corresponding to the two non-equivalent carbon atoms in the molecule.

Chemical Shift (δ) ppm	Carbon Assignment
~75	CHCl ₂
~103	CCI ₃

Table 2: ¹³C NMR Spectroscopic Data for **Pentachloroethane**. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of **pentachloroethane** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
~3000	C-H stretch	Weak
~1250	C-H bend	Medium
~800-600	C-Cl stretch	Strong

Table 3: Key IR Absorption Bands for **Pentachloroethane**.



Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of **pentachloroethane** shows a characteristic fragmentation pattern.

Mass-to-Charge Ratio (m/z)	Relative Intensity	Proposed Fragment Ion
202	Low	[C ₂ HCl ₅] ⁺ (Molecular Ion)
167	High	[C ₂ CI ₅] ⁺
131	Medium	[C ₂ Cl ₄] ⁺
117	High	[CCl ₃] ⁺
82	Medium	[CHCl ₂]+

Table 4: Major Peaks in the Electron Ionization Mass Spectrum of **Pentachloroethane**.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of liquid **pentachloroethane**.

Materials:

- High-field NMR spectrometer (e.g., 300 MHz or higher)
- 5 mm NMR tubes
- Deuterated chloroform (CDCl₃)
- Pentachloroethane sample
- Pipettes



Vortex mixer

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of pentachloroethane for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
 - Gently vortex the mixture until the sample is fully dissolved.
 - Using a pipette, transfer the solution into a clean 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer on the deuterium signal of the CDCl3.
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- Data Acquisition:
 - For ¹H NMR:
 - Set the spectral width to an appropriate range (e.g., -2 to 12 ppm).
 - Use a standard single-pulse experiment.
 - Set the number of scans (typically 8 to 16 for a concentrated sample).
 - Set the relaxation delay (e.g., 1-2 seconds).
 - Acquire the Free Induction Decay (FID).
 - For ¹³C NMR:



- Set the spectral width to an appropriate range (e.g., 0 to 220 ppm).
- Use a proton-decoupled pulse sequence.
- Set a larger number of scans (typically 128 or more) due to the low natural abundance of ¹³C.
- Set an appropriate relaxation delay (e.g., 2-5 seconds).
- Acquire the FID.
- · Data Processing:
 - Apply a Fourier transform to the FID to obtain the spectrum.
 - Phase the spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
 - Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat **pentachloroethane**.

Materials:

- FTIR spectrometer
- Salt plates (e.g., NaCl or KBr)
- Pipette
- · Acetone or other suitable solvent for cleaning

Procedure:

• Background Spectrum:



- Ensure the sample compartment of the FTIR spectrometer is empty.
- Acquire a background spectrum to account for atmospheric CO₂ and water vapor.
- Sample Preparation (Neat Liquid):
 - Place one clean, dry salt plate on a clean surface.
 - Using a pipette, place a single drop of pentachloroethane onto the center of the salt plate.
 - Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
- Data Acquisition:
 - Place the salt plate assembly into the sample holder in the spectrometer.
 - Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing and Cleaning:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - After analysis, carefully separate the salt plates and clean them thoroughly with a suitable solvent (e.g., acetone) and a soft lens tissue. Store the plates in a desiccator.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum of **pentachloroethane** using electron ionization.

Materials:

 Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer.



• Pentachloroethane sample

- Microsyringe (for GC injection) or capillary tube (for direct insertion)
- Volatile solvent (e.g., dichloromethane or methanol) for dilution if using GC-MS.

Procedure:

• Sample Introduction:

- \circ Via GC: Prepare a dilute solution of **pentachloroethane** in a volatile solvent. Inject a small volume (e.g., 1 μ L) into the GC. The compound will be separated from the solvent and elute into the mass spectrometer's ion source at a specific retention time.
- Via Direct Insertion Probe: Place a small amount of the neat liquid sample into a capillary tube and insert it into the probe. The probe is then inserted into the ion source, and the sample is vaporized by heating.

Ionization:

- In the ion source, the vaporized **pentachloroethane** molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
- This causes the molecules to ionize, forming a molecular ion (M⁺·), and to fragment into smaller, positively charged ions.

Mass Analysis:

- The positively charged ions are accelerated out of the ion source and into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- · Detection and Spectrum Generation:
 - The separated ions are detected, and the signal is amplified.



 The instrument's software plots the relative abundance of each ion as a function of its m/z value to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **pentachloroethane**.



Sample Preparation Pentachloroethane Sample Neat Liquid Film Dilute/Neat for GC/Direct Probe Spectroscopic Analysis NMR Spectrometer Mass Spectrometer FTIR Spectrometer (1H & 13C) Data Acquisition & Processing Acquire & Process Spectrum Acquire & Process Spectrum Acquire & Process FID (Chemical Shifts, Multiplicity) (Absorption Bands) (m/z Values, Fragmentation) Structural Elucidation Combine Spectroscopic Data for Structural Confirmation

General Workflow for Spectroscopic Analysis of Pentachloroethane

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Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of **pentachloroethane**.



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